molecular formula C19H23NO3 B11176108 6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11176108
M. Wt: 313.4 g/mol
InChI Key: OIFLGTCGHIBICZ-UHFFFAOYSA-N
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Description

6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound belonging to the class of pyranoquinolinones This compound is notable for its unique structural features, which include a pyranoquinoline core fused with a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is carried out in the presence of catalytic amounts of piperidine, which facilitates the formation of the desired product through a series of steps including the formation of a Knoevenagel adduct, dehydration, and intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting light upon excitation. This property is leveraged in imaging techniques to study cellular processes and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific structural arrangement and the presence of multiple methyl groups, which enhance its stability and luminescent properties. This makes it particularly valuable for applications requiring high photostability and brightness.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-propanoyl-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C19H23NO3/c1-6-16(21)14-8-12-7-13-11(2)10-19(3,4)20(5)15(13)9-17(12)23-18(14)22/h7-9,11H,6,10H2,1-5H3

InChI Key

OIFLGTCGHIBICZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)C

Origin of Product

United States

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